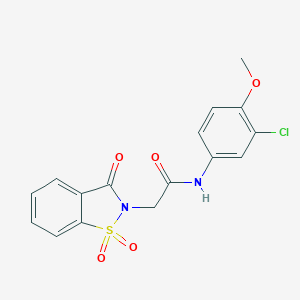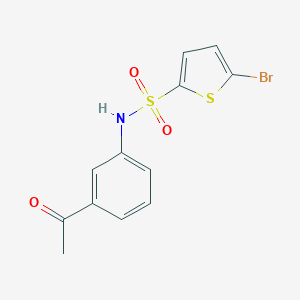
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a trioxo group and an acetamide moiety, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trioxo Group: The trioxo group is introduced through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 3-chloro-4-methoxyaniline and acetic anhydride under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and automated systems can further optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
類似化合物との比較
N-(3-chloro-4-methoxyphenyl)-2-benzothiazolylacetamide: Lacks the trioxo group, resulting in different chemical properties and reactivity.
N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxo-1,2-benzothiazol-2-yl)acetamide: Contains a dioxo group instead of a trioxo group, affecting its oxidation state and reactivity.
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of the trioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
519150-82-4 |
|---|---|
分子式 |
C16H13ClN2O5S |
分子量 |
380.8g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O5S/c1-24-13-7-6-10(8-12(13)17)18-15(20)9-19-16(21)11-4-2-3-5-14(11)25(19,22)23/h2-8H,9H2,1H3,(H,18,20) |
InChIキー |
PFFWNUXRKSNCSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-3-methyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B426386.png)
![N-(3-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426387.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B426388.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B426389.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B426390.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426391.png)
![N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide](/img/structure/B426393.png)
![2-[(5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B426394.png)
![N-(5-chloro-2-methylphenyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426395.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B426396.png)
![N-(4-ethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426398.png)
![N-[4-(2-adamantyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B426403.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B426405.png)

